4-Fluoro-3-(propan-2-yloxy)aniline

Overview

Description

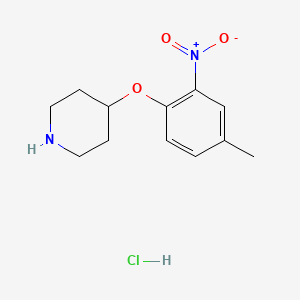

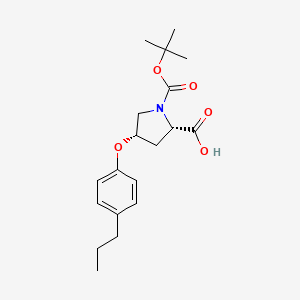

“4-Fluoro-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C9H12FNO . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(propan-2-yloxy)aniline” consists of a benzene ring substituted with a fluoro group, an amino group, and a propan-2-yloxy group . The InChI code for this compound is 1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis

The physical form of “4-Fluoro-3-(propan-2-yloxy)aniline” is a liquid . Its molecular weight is 169.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the first total synthesis of an unprecedented indolyl derivative bearing a 1,2-propanediol moiety .

- Methods of Application : The key step in the total synthesis involved the isomerization of 3-alkoxyindolines through indolenium intermediates .

- Results or Outcomes : The 1H, 13C-NMR, IR, and HRMS spectra of the synthetic compound drastically differed from those of the originally reported structure, suggesting that the natural product requires revision .

-

Docking and Quantitative Structure–Activity Relationship Studies for c-Met Kinase Inhibitors

- Scientific Field : Molecular Design

- Application Summary : This study performed docking of various aniline derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .

- Methods of Application : Docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .

- Results or Outcomes : The predicted biological activities of the c-Met kinase inhibitors were obtained using quantitative structure–activity relationship (QSAR) methods .

-

Synthesis of Podophyllotoxin Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis and biological evaluation of 4β-N-acetylamino substituted podophyllotoxin derivatives .

- Methods of Application : The synthesis involves the use of 4-fluoroaniline as a precursor .

- Results or Outcomes : The synthesized compounds were evaluated for their anticancer properties .

-

Production of Ligands for Homogeneous Catalysis

- Scientific Field : Catalysis

- Application Summary : This study involves the use of 4-fluoroaniline in the production of ligands for homogeneous catalysis .

- Methods of Application : The production involves the use of titanium complexes having fluorine-containing phenoxy–imine chelate ligands .

- Results or Outcomes : The study resulted in the development of a new method for the living polymerization of ethylene .

-

Synthesis of Fluoroimide

-

Production of Parafluorofentanyl

- Scientific Field : Medicinal Chemistry

- Application Summary : 4-Fluoroaniline is used as a precursor to the fentanyl analogue parafluorofentanyl .

- Methods of Application : The production involves the use of 4-fluoroaniline .

- Results or Outcomes : The synthesized compound, parafluorofentanyl, is a potent opioid analgesic .

Safety And Hazards

The safety information for “4-Fluoro-3-(propan-2-yloxy)aniline” indicates that it may be harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-fluoro-3-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWMDMFJXMGNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(propan-2-yloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)

![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)

![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)

![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)